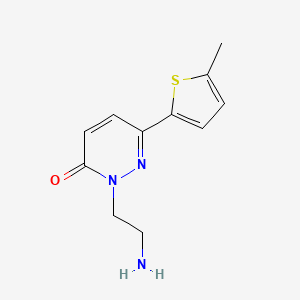

2-(2-Aminoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one

Description

2-(2-Aminoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one is a dihydropyridazinone derivative featuring a 5-methylthiophen-2-yl substituent at the 6-position and a 2-aminoethyl side chain at the 2-position. The dihydropyridazinone core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms, which confers unique electronic properties and hydrogen-bonding capabilities.

Properties

IUPAC Name |

2-(2-aminoethyl)-6-(5-methylthiophen-2-yl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-8-2-4-10(16-8)9-3-5-11(15)14(13-9)7-6-12/h2-5H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCLGTYRZDBFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NN(C(=O)C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-Aminoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one is a pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a dihydropyridazine core with an aminoethyl side chain and a methylthiophene substituent. Understanding the structure is crucial for elucidating its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the thiophene ring may enhance interaction with microbial membranes, leading to increased efficacy against bacterial strains.

- Antitumor Activity : Dihydropyridazine derivatives have shown promise in cancer therapy. Research indicates that these compounds can inhibit tumor cell proliferation by interfering with DNA replication and transcription processes.

- Antioxidant Properties : The presence of the thiophene moiety is associated with antioxidant activity, which may protect cells from oxidative stress and related diseases.

- Neuroprotective Effects : Some studies have indicated that similar compounds can exert neuroprotective effects, potentially benefiting conditions like Alzheimer's disease through modulation of neuroinflammatory pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:

- DNA Binding : Similar dihydropyridazine derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes. This is particularly relevant for its antitumor activity.

- Enzyme Inhibition : Compounds in this class may act as inhibitors of specific enzymes involved in metabolic pathways, contributing to their therapeutic effects in various diseases.

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-(2-aminoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one exhibit promising antimicrobial properties. In a study focusing on the synthesis of related compounds, it was found that modifications to the compound could enhance its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. For instance, analogs of the compound have shown activity against various cancer cell lines, including breast and lung cancer cells .

Neuroprotective Effects

Another area of application is in neuroprotection. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Research has indicated that it may help reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a building block for synthesizing novel polymers. Its thiophene moiety allows for enhanced electrical conductivity when incorporated into polymer matrices, making it suitable for applications in organic electronics and sensors .

Nanocomposites

The compound can also serve as a functionalizing agent in nanocomposites. By modifying the surface properties of nanoparticles, it enhances their dispersion in polymer matrices and improves the mechanical properties of the resulting materials .

Chemical Intermediates

Synthesis of Other Compounds

This compound acts as an important intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its versatile structure allows for further functionalization, leading to the development of new therapeutic agents with improved efficacy and reduced side effects .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluation against bacterial strains | Showed significant inhibition against E. coli and S. aureus |

| Anticancer Research | Effect on cancer cell lines | Induced apoptosis in breast and lung cancer cells |

| Neuroprotection Study | Impact on neuronal cells | Reduced oxidative stress and inflammation |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The compound’s structural analogs vary primarily in the substituents at the 6-position and the presence/absence of the 2-aminoethyl group. Key comparisons include:

Notes:

- Aminoethyl group: Its presence (e.g., in the target compound) introduces a basic amine, enhancing water solubility and enabling interactions with acidic residues in enzymes or receptors .

- Thiophene vs.

- Chlorophenyl substituent : The electron-withdrawing Cl atom in the 2-chlorophenyl analog may enhance metabolic stability but reduce solubility compared to the methoxy group .

Crystallographic and Hydrogen-Bonding Features

The benzimidazole-substituted analog () crystallizes in an orthorhombic system (Pbca) with near-planar geometry (interplanar angle: 3.69°). Hydrogen bonds (N–H···O) stabilize the crystal lattice, a feature likely shared by the target compound due to its aminoethyl group. In contrast, analogs lacking the aminoethyl side chain (e.g., 6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one) may exhibit weaker intermolecular interactions, affecting crystallinity and stability .

Antimicrobial Activity

Thiophene-containing dihydropyridazinones (e.g., pyridopyrimido[2,1-b][1,3,5]thiadiazinones) exhibit antimicrobial properties, suggesting the target compound may share similar activity. The aminoethyl group could modulate potency by improving target binding .

Metabolic and Transcriptomic Correlations

The 5-methylthiophene group may influence metabolic pathways involving sulfur-containing compounds .

ADMET Considerations

- Solubility: Aminoethyl analogs (e.g., 4-methoxyphenyl derivative) likely have higher aqueous solubility than non-aminoethyl counterparts .

- Metabolism : Thiophene rings are prone to oxidative metabolism, but the 5-methyl group may sterically hinder cytochrome P450 enzymes, extending half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.